

L-(+)-Ampicillin-d5: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **L-(+)-Ampicillin-d5**

Cat. No.: **B15556349**

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **L-(+)-Ampicillin-d5**, a deuterated analog of the widely used antibiotic, ampicillin. This document details its identification, key quantitative properties, and its application as an internal standard in analytical methodologies.

Core Identification and Properties

L-(+)-Ampicillin-d5 is a stable isotope-labeled version of L-(+)-Ampicillin, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, as it is chemically identical to ampicillin but easily distinguishable by its mass.

Chemical Identity

Below is a summary of the key identifiers for **L-(+)-Ampicillin-d5**.

Identifier	Value
Chemical Name	(2S,5R,6R)-6-[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS Number	1426173-65-0 [1]
Molecular Formula	C ₁₆ H ₁₄ D ₅ N ₃ O ₄ S [1]
Molecular Weight	354.44 g/mol [2] [3]

Quantitative Specifications

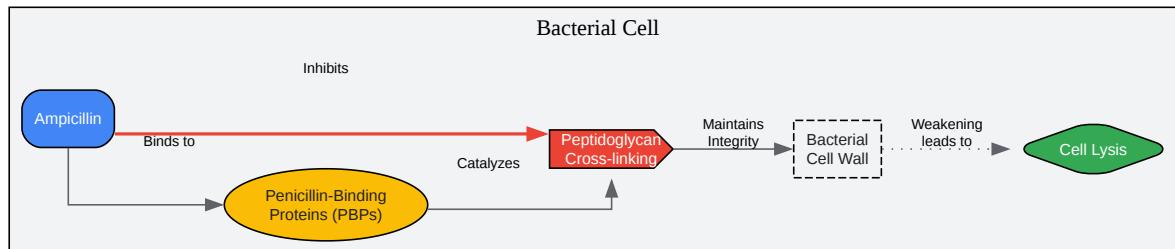
The quality and purity of **L-(+)-Ampicillin-d5** are critical for its use as an internal standard. The following table summarizes typical quantitative data from various suppliers. Researchers should always refer to the certificate of analysis for lot-specific data.

Parameter	Typical Specification
Chemical Purity	≥98%
Isotopic Purity	≥99% deuterated forms (d1-d5) [1]
Deuterium Incorporation	Primarily d5
Appearance	White to off-white solid
Solubility	Slightly soluble in water
Storage	-20°C, protected from light and moisture

Mechanism of Action of Ampicillin

As a beta-lactam antibiotic, ampicillin's mechanism of action involves the inhibition of bacterial cell wall synthesis. Understanding this pathway is crucial for researchers using its deuterated form in pharmacokinetic and pharmacodynamic studies. Ampicillin targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By

inhibiting PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.



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Ampicillin's Mechanism of Action

Experimental Protocols: Quantification of Ampicillin

L-(+)-Ampicillin-d5 is primarily used as an internal standard for the accurate quantification of ampicillin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use helps to correct for variability during sample preparation and analysis.

Quantification of Ampicillin in Human Plasma

This protocol describes a method for the determination of ampicillin in human plasma using **L-(+)-Ampicillin-d5** as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

- To 250 μ L of human plasma, add a known concentration of **L-(+)-Ampicillin-d5** working solution.
- Vortex mix the sample.
- Perform a solid-phase extraction (SPE) using a suitable C18 cartridge.
 - Condition the cartridge with methanol followed by water.

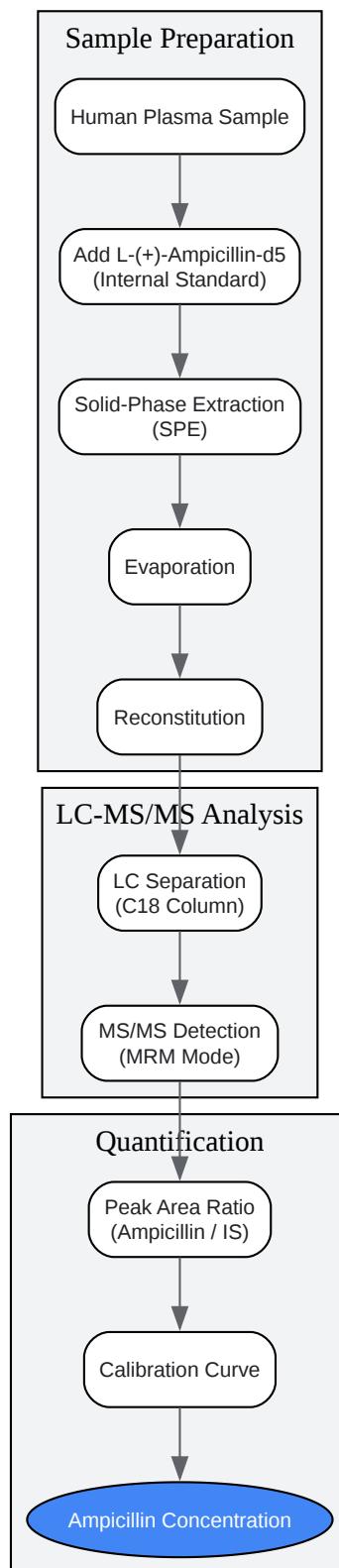
- Load the plasma sample.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Chromatographic Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometry: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For ampicillin, negative ion mode is often used.
- MRM Transitions:
 - Ampicillin: Monitor the specific precursor to product ion transition (e.g., m/z 348.1 → 206.8).
 - **L-(+)-Ampicillin-d5**: Monitor the corresponding transition for the deuterated standard (e.g., m/z 353.0 → 211.9).

3. Quantification

- Construct a calibration curve by plotting the ratio of the peak area of ampicillin to the peak area of **L-(+)-Ampicillin-d5** against the concentration of ampicillin standards.
- Determine the concentration of ampicillin in the plasma samples from the calibration curve.



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Workflow for Ampicillin Quantification

Conclusion

L-(+)-Ampicillin-d5 is an essential analytical tool for researchers and professionals in drug development and clinical diagnostics. Its well-defined chemical and physical properties, combined with its utility as an internal standard, enable accurate and precise quantification of ampicillin in various biological matrices. The methodologies outlined in this guide provide a solid foundation for the application of **L-(+)-Ampicillin-d5** in rigorous scientific investigation.

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